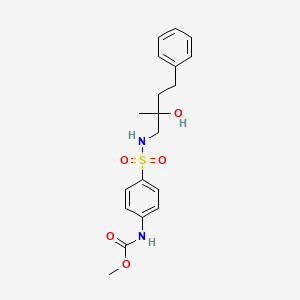

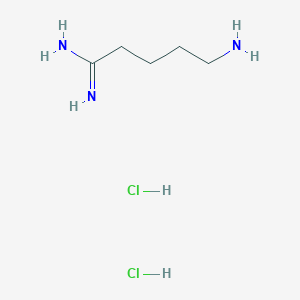

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid, also known as MOE-Oxazoline, is an organic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. MOE-Oxazoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Applications in Organic Chemistry

Cycloaddition Reactions : Studies show that 5-methoxyoxazoles react with tetracyanoethylene to give esters of tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, indicating a potential application in synthesizing complex organic molecules (Ibata et al., 1992).

Peptide Synthesis : 2-Alkoxy-5(4H)-oxazolones are found to be crucial intermediates in peptide synthesis. Their structures have been determined by X-ray diffraction, suggesting their application in the design of peptide-based compounds (Crisma et al., 1997).

Oxazole Ring Opening : The reaction of oxazoles with certain reagents leads to the formation of carboxylic acids, demonstrating their utility in synthetic organic chemistry (Wasserman et al., 1981).

Applications in Material Science

Fluorescence Probes : Certain derivatives of oxazole, like 6-methoxyanthracene-2-carboxylic acid, exhibit solvatochromism and can be used as fluorescence probes. These compounds can serve as markers or sensors in various scientific and industrial applications (Ihmels et al., 2000).

Corrosion Inhibition : Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole show high efficiency as corrosion inhibitors, indicating potential applications in protecting metals in acidic environments (Bentiss et al., 2009).

Applications in Medicinal Chemistry

Synthesis of Biologically Active Compounds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing collections of peptidomimetics or biologically active compounds, demonstrates the role of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).

Antiallergic Compounds : Certain oxazole derivatives have shown potential as antiallergic agents, opening avenues for new therapeutic drugs (Buckle et al., 1983).

Catalysts in Chemical Synthesis : Chiral Salen ± Aluminum Complexes used in the synthesis of oxazole derivatives can lead to new methods for asymmetric synthesis of important biological molecules (Evans et al., 2001).

Corrosion Inhibitors : Triazole derivatives have been synthesized as new inhibitors for corrosion of mild steel in acid media, showcasing another potential application in the field of material protection and maintenance (Li et al., 2007).

Propriétés

IUPAC Name |

2-(1-methoxyethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXWGKRXQHAEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CO1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)

![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2913043.png)

![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)

![(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2913047.png)